An In-depth Technical Guide to Tris(2-methoxyethyl)borate
An In-depth Technical Guide to Tris(2-methoxyethyl)borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-methoxyethyl)borate, a triester of boric acid and 2-methoxyethanol, is a chemical compound with growing interest in materials science, particularly in the development of advanced polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines a general synthesis protocol, and explores its applications. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known properties with general methodologies for analogous compounds to provide a practical resource.
Chemical and Physical Properties
Tris(2-methoxyethyl)borate is a colorless substance, available commercially as a powder, with the chemical formula C₉H₂₁BO₆.[1] It is soluble in organic solvents and is used as a hydrolysate, and an inorganic reagent.[1] Key quantitative properties are summarized in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁BO₆ | [1] |
| Molecular Weight | 236.07 g/mol | [1] |
| Appearance | Colorless Powder | [1] |
| Purity | Min. 95% | [1] |
Table 1: Physical and Chemical Properties of Tris(2-methoxyethyl)borate
Synthesis
General Reaction
Borate esters, such as Tris(2-methoxyethyl)borate, are typically synthesized through the condensation reaction of boric acid with the corresponding alcohol. In this case, boric acid is reacted with three equivalents of 2-methoxyethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced during the reaction is typically removed.
Reaction Scheme:
B(OH)₃ + 3 CH₃OCH₂CH₂OH ⇌ B(OCH₂CH₂OCH₃)₃ + 3 H₂O
Experimental Protocol (General Procedure)
Materials:
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Boric Acid (H₃BO₃)
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2-Methoxyethanol (CH₃OCH₂CH₂OH)
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A suitable solvent for azeotropic distillation (e.g., toluene or benzene)
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Dean-Stark apparatus or equivalent setup for water removal
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Reaction flask, condenser, heating mantle, and magnetic stirrer
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add boric acid (1 equivalent) and 2-methoxyethanol (3 equivalents).
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Add a solvent that forms an azeotrope with water (e.g., toluene) to the flask. The amount of solvent should be sufficient to allow for efficient reflux and azeotropic removal of water.
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Heat the reaction mixture to reflux with vigorous stirring.
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Continuously remove the water that collects in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
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After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by distillation under reduced pressure to yield pure Tris(2-methoxyethyl)borate.
Note: The reaction conditions (temperature, time, and solvent) may need to be optimized for the specific scale and desired purity of the product.
Spectroscopic Data
Specific, experimentally verified NMR and IR spectroscopic data for Tris(2-methoxyethyl)borate are not available in the public domain. However, based on the structure of the molecule and general principles of spectroscopy for borate esters, the following characteristic signals can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy (-OCH₃) and the two methylene (-CH₂-) groups of the 2-methoxyethyl moiety. The chemical shifts would likely be in the range of 3.3-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum would display three distinct signals for the methoxy carbon and the two methylene carbons.
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¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boron compounds. For a tricoordinate borate ester like Tris(2-methoxyethyl)borate, a single resonance is expected. The chemical shift will be indicative of the electronic environment around the boron atom.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of Tris(2-methoxyethyl)borate would be characterized by strong B-O stretching vibrations, typically observed in the region of 1300-1450 cm⁻¹. Other significant peaks would include C-O stretching vibrations (around 1050-1150 cm⁻¹) and C-H stretching and bending vibrations from the alkyl chains.
Applications in Polymer Chemistry
Tris(2-methoxyethyl)borate and other borate esters have found applications in polymer science, primarily as crosslinking agents and as components in polymer electrolytes.
Crosslinking Agent for Polymers
Borate esters can form dynamic, reversible crosslinks with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) and its derivatives. This crosslinking ability is pH-dependent and can be used to create self-healing hydrogels and other smart materials.
Logical Relationship of Borate Crosslinking:
Caption: Borate ester crosslinking of hydroxyl-containing polymers.
Component in Polymer Electrolytes
Borate esters are utilized in the development of solid polymer electrolytes for applications in lithium-ion batteries and other electrochemical devices. They can act as plasticizers, enhancing the ionic conductivity of the polymer matrix. The Lewis acidic nature of the boron center can also interact with anions of the lithium salt, potentially increasing the lithium-ion transference number.
Experimental Workflow for Polymer Electrolyte Preparation:
